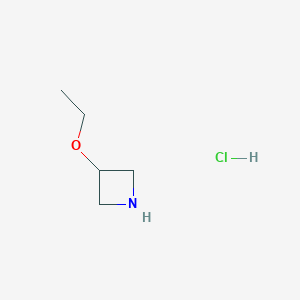

3-Ethoxyazetidine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

3-ethoxyazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-2-7-5-3-6-4-5;/h5-6H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVFBLJKNJAJNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626365 | |

| Record name | 3-Ethoxyazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535924-73-3 | |

| Record name | Azetidine, 3-ethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535924-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxyazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethoxyazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Etherification Via Williamson Ether Synthesis:with the Nitrogen Protected, the Hydroxyl Group of N Boc 3 Hydroxyazetidine Can Be Converted to an Ethoxy Group. the Williamson Ether Synthesis is a Classic and Highly Effective Method for This Transformation.masterorganicchemistry.comthe Reaction Involves Two Main Steps:

Deprotonation: The alcohol is treated with a strong base to form a more nucleophilic alkoxide. Sodium hydride (NaH) is a particularly effective base for this purpose as it irreversibly deprotonates the alcohol, driving the reaction forward. youtube.comyoutube.com The by-product, hydrogen gas, simply bubbles out of the reaction mixture. khanacademy.org

Nucleophilic Substitution (SN2): The resulting alkoxide then reacts with an ethylating agent, such as ethyl iodide or ethyl bromide. The alkoxide acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide and displacing the halide leaving group in an SN2 reaction to form the desired ether, N-Boc-3-ethoxyazetidine. masterorganicchemistry.com

Deprotection:the Final Step in Forming the Free Base is the Removal of the Boc Protecting Group. This is Typically Accomplished Under Acidic Conditions, for Instance, by Treatment with Hydrochloric Acid Hcl in a Solvent Like Dioxane or Isopropanol. This Step Simultaneously Reveals the Azetidine Nitrogen and Prepares the Molecule for Hydrochloride Salt Formation.

Formation of the Hydrochloride Salt

Once the 3-ethoxyazetidine free base is synthesized and purified, it is converted into its hydrochloride salt to enhance its stability, crystallinity, and handling properties. This is a standard acid-base reaction. The process generally involves dissolving the 3-ethoxyazetidine free base in a suitable organic solvent, such as isopropyl acetate, ethanol, or diethyl ether. A solution of hydrochloric acid (HCl), often in a solvent like isopropanol (B130326) or ethanol, is then added to the mixture. orgsyn.org

The lone pair of electrons on the azetidine (B1206935) nitrogen atom acts as a base, accepting a proton from the hydrochloric acid. This results in the formation of the azetidinium chloride salt, which is typically insoluble in the organic solvent and precipitates out of the solution. The solid 3-ethoxyazetidine hydrochloride can then be isolated by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum. The purity of the final salt can be confirmed using various analytical techniques, including HPLC and NMR spectroscopy.

Stereoselective Synthesis of Azetidine Derivatives (Applicable to the 3-Ethoxyazetidine Core)

Achieving stereocontrol in the synthesis of substituted azetidines is a significant area of research, as the three-dimensional arrangement of substituents is often critical for biological activity. While specific stereoselective syntheses for 3-ethoxyazetidine are not extensively documented, numerous advanced methodologies developed for the azetidine framework are directly applicable to precursors of 3-ethoxyazetidine, such as chiral 3-hydroxyazetidines.

Diastereoselectivity in azetidine synthesis can be achieved by controlling the approach of reagents to a chiral substrate or by intramolecular cyclizations where existing stereocenters dictate the stereochemical outcome of the newly formed centers.

A notable example is the Lewis acid-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. In a study, lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) was used as a catalyst to promote the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines. This reaction proceeds in high yields to afford substituted 3-hydroxyazetidines. frontiersin.orgnih.gov The stereochemistry of the starting epoxy amine directly influences the relative stereochemistry of the resulting azetidine, making it a diastereoselective process. The reaction tolerates a wide range of functional groups, enhancing its utility. frontiersin.orgnih.gov

| Entry | Substrate Substituent (R) | Catalyst (mol%) | Solvent | Yield (%) | Reference |

| 1 | Benzyl (B1604629) | La(OTf)₃ (5) | (CH₂Cl)₂ | 92 | frontiersin.org |

| 2 | p-Methoxybenzyl (PMB) | La(OTf)₃ (5) | (CH₂Cl)₂ | 85 | frontiersin.org |

| 3 | n-Butyl | La(OTf)₃ (5) | (CH₂Cl)₂ | 88 | frontiersin.org |

| 4 | tert-Butyl | La(OTf)₃ (5) | (CH₂Cl)₂ | 86 | frontiersin.org |

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved using chiral catalysts, chiral starting materials, or chiral auxiliaries.

One powerful strategy involves the use of starting materials from the "chiral pool." For instance, enantiopure (S)-2-methylazetidine has been synthesized from commercially available (R)-(-)-1,3-butanediol. The diol is converted to a bis-mesylated product, which upon reaction with benzylamine, undergoes cyclization to afford the N-benzylazetidine with high enantiomeric excess. Subsequent hydrogenolysis removes the benzyl group to yield the final product.

Another advanced method is the copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides. This reaction uses a heteroleptic copper complex under visible light irradiation to cyclize a range of ynamides into the corresponding azetidines with excellent control of regioselectivity via a 4-exo-dig pathway. nih.gov By employing chiral ligands on the copper catalyst, this method holds potential for enantioselective transformations.

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. A flexible synthesis of chiral azetidin-3-ones, which are direct precursors to 3-hydroxyazetidines, utilizes chiral tert-butanesulfinamide (Ellman's auxiliary). Chiral N-propargylsulfonamides, readily prepared using this chemistry, undergo a gold-catalyzed oxidative cyclization. This reaction proceeds through an α-oxogold carbene intermediate which then undergoes intramolecular N-H insertion to form the chiral azetidin-3-one (B1332698) with high enantiomeric excess.

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool for enantioselective synthesis. An efficient organocatalytic aza-Michael addition of N-substituted phosphoramidates to enones can generate aza-Michael adducts. These intermediates can then undergo an intramolecular reductive cyclization in a one-pot procedure to afford optically active 1,2,4-trisubstituted azetidines with excellent stereocontrol. thieme-connect.de Furthermore, organocatalyzed three-component Ugi and Passerini reactions using 4-oxoazetidine-2-carbaldehydes have been developed, showcasing the utility of organocatalysis in constructing complex and highly functionalized azetidine scaffolds. acs.org

Optimization of Reaction Conditions and Process Intensification Studies

Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is increasingly being applied to the synthesis of fine chemicals and pharmaceuticals. Continuous flow chemistry is a key technology in this area and has been successfully applied to the synthesis of azetidine derivatives. uniba.it

In one study, a continuous flow synthesis of 3-substituted azetidines was developed using N-Boc-3-iodoazetidine as a starting material. uniba.itacs.orgacs.org The process involves a lithium-iodine exchange to generate a C3-lithiated azetidine intermediate, which is then quenched with an electrophile.

| Parameter | Batch Processing | Flow Technology | Advantage of Flow | Reference |

| Temperature | Typically very low (e.g., -78 °C) | Higher temperatures (e.g., -50 °C) | Less demanding cooling requirements | uniba.itacs.org |

| Mixing | Diffusion-controlled | Rapid, efficient mixing | Improved reaction rates and selectivity | uniba.it |

| Safety | Handling of unstable intermediates at scale is hazardous | Small reactor volumes contain hazardous species, minimizing risk | Enhanced process safety | uniba.it |

| Residence Time | Long reaction times | Short, precisely controlled (seconds) | Increased throughput and control | uniba.itacs.org |

Flow technology offers significant advantages over traditional batch processing, particularly when dealing with highly reactive and unstable intermediates like organolithium species. uniba.ituniba.it The high surface-area-to-volume ratio in microreactors allows for superior heat transfer and precise temperature control, enabling reactions to be run safely at higher temperatures. acs.org This leads to faster reaction rates, improved yields, and a more sustainable and robust synthetic process. The development of such continuous flow methods represents a significant step forward in the efficient and scalable production of functionalized azetidines like the precursors to this compound. researchgate.net

Challenges and Future Directions in the Synthesis of the Chemical Compound

The synthesis of this compound, while achievable, presents several challenges that are common to the synthesis of many substituted azetidines. These hurdles often relate to ring strain, purification, and the cost of starting materials.

A primary challenge lies in managing the inherent ring strain of the azetidine core, which is approximately 25.4 kcal/mol. rsc.org This strain makes the ring susceptible to opening, especially under harsh reaction conditions or in the presence of certain reagents. Therefore, the choice of reaction conditions and protecting groups is critical to maintaining the integrity of the four-membered ring throughout the synthetic sequence.

Purification of the final product and intermediates can also be problematic. The polarity of azetidine derivatives can lead to difficulties in separation from reaction mixtures and byproducts. google.com Techniques such as column chromatography are often necessary, which can be time-consuming and not always suitable for large-scale production. Recrystallization is a preferred method for purification when possible, as it can yield high-purity solids. google.com

The cost and availability of starting materials can also be a significant barrier. For instance, some synthetic routes for analogous compounds like 3-hydroxyazetidine hydrochloride have been criticized for using expensive reagents. google.com The development of more economical synthetic pathways using readily available and cheaper starting materials is a key objective for industrial applications.

Future directions in the synthesis of this compound and other functionalized azetidines are focused on overcoming these challenges. There is a continuous effort to develop novel synthetic methods that are more efficient, scalable, and environmentally friendly. This includes the exploration of new catalytic systems, such as those based on transition metals, to facilitate the construction of the azetidine ring with high chemo- and stereoselectivity. rsc.org

A plausible synthetic approach to this compound can be extrapolated from established methods for its hydroxy analogue. A common strategy involves the cyclization of an appropriately substituted aminopropanol (B1366323) derivative. For instance, a multi-step synthesis could start from epichlorohydrin (B41342) and a protected amine, followed by ring-closing and subsequent etherification of the 3-hydroxy group to an ethoxy group, and finally deprotection and salt formation.

A representative, though not explicitly documented for the ethoxy derivative, synthetic pathway could involve the following key transformations, drawing parallels from the synthesis of 3-hydroxyazetidine hydrochloride:

| Step | Reaction | Reagents and Conditions | Key Considerations |

| 1 | Ring opening of epichlorohydrin | Amine (e.g., benzylamine), solvent (e.g., water), low temperature (e.g., 0-5 °C) google.com | Control of regioselectivity |

| 2 | Cyclization | Base (e.g., sodium carbonate), solvent | Efficient ring closure to form the azetidine |

| 3 | Etherification | Ethylating agent (e.g., ethyl iodide, diethyl sulfate), base (e.g., sodium hydride) | Williamson ether synthesis on the 3-hydroxyazetidine intermediate |

| 4 | Deprotection | Catalytic hydrogenation (e.g., Pd/C, H2) if a benzyl protecting group is used | Removal of the N-protecting group |

| 5 | Salt formation | Hydrochloric acid in a suitable solvent (e.g., methanol/ethyl acetate) google.com | Isolation of the final product as a stable hydrochloride salt |

This generalized pathway highlights the key chemical transformations that would be necessary. Each step would require careful optimization to achieve high yields and purity.

The Role of Ring Strain in Dictating Azetidine Reactivity

Azetidines, as four-membered heterocycles, possess considerable ring strain, which is a primary driver of their chemical reactivity. rsc.orgresearchwithrutgers.com This strain arises from the deviation of bond angles from the ideal tetrahedral angle and torsional strain from eclipsing interactions. The ring strain energy of the parent azetidine is approximately 25.4 kcal/mol, a value intermediate between the highly reactive aziridines (27.7 kcal/mol) and the more stable, less reactive pyrrolidines (5.4 kcal/mol). rsc.org

This inherent strain makes the C-N bonds of the azetidine ring susceptible to cleavage under appropriate conditions, facilitating reactions that relieve this strain. rsc.orgbeilstein-journals.org The activation of the nitrogen atom, as in this compound where it exists as a positively charged azetidinium ion, significantly lowers the energy barrier for ring-opening. magtech.com.cnrsc.org This "build and release" strategy, where a strained ring is constructed and then opened, is a powerful approach in organic synthesis. beilstein-journals.org The reactivity profile of azetidines, therefore, represents a balance between manageable stability for handling and sufficient stored energy to drive unique chemical transformations. rsc.orgrsc.org

Table 1: Comparative Ring Strain of Saturated Nitrogen Heterocycles

| Heterocycle | Ring Size | Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3 | 27.7 rsc.org |

| Azetidine | 4 | 25.4 rsc.org |

| Pyrrolidine | 5 | 5.4 rsc.org |

| Piperidine | 6 | ~0 researchgate.net |

Nucleophilic Ring-Opening Reactions of the Azetidine Moiety

Nucleophilic ring-opening is a major class of reactions for azetidines, particularly when the nitrogen is activated as a quaternary azetidinium salt. magtech.com.cnresearchgate.net For this compound, the protonated nitrogen makes the ring carbons highly electrophilic and prone to attack by nucleophiles. This process results in the cleavage of a carbon-nitrogen bond, relieving the ring strain and forming a functionalized linear amine. nih.gov The reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the ring carbons, leading to inversion of stereochemistry at the point of attack. nih.gov

In unsymmetrically substituted azetidinium ions like the one derived from 3-ethoxyazetidine, the nucleophile can attack either the C2 or C4 position, leading to different constitutional isomers. The preferred site of attack, or regioselectivity, is dictated by a combination of electronic and steric factors. magtech.com.cnresearchgate.net

Electronic effects are a dominant factor in determining the regioselectivity of azetidinium ring-opening reactions. magtech.com.cnresearchgate.net Activating substituents on the ring, such as aryl or other unsaturated groups at the C2 position, can stabilize the transition state of C2-N bond cleavage through conjugation. magtech.com.cn In the case of this compound, the ethoxy group at C3 is an electron-withdrawing group due to the electronegativity of the oxygen atom. This inductive effect influences the electron density at the adjacent C2 and C4 carbons. However, without a strongly stabilizing group at C2 or C4, the regioselectivity may be less pronounced or governed by other factors. In many cases involving activated azetidines, nucleophilic attack occurs at the carbon atom that can best stabilize the developing partial charge in the SN2 transition state. magtech.com.cnresearchgate.net

Steric hindrance also plays a crucial role in directing the nucleophilic attack. magtech.com.cnresearchgate.net Bulky nucleophiles or the presence of sterically demanding substituents on the azetidine ring will favor attack at the less hindered carbon atom. magtech.com.cn For this compound, assuming no other substituents are present at C2 or C4, the steric environment around these two positions is relatively similar. However, if substituents are introduced at either C2 or C4, a strong nucleophile will preferentially attack the less substituted position to minimize steric repulsion. magtech.com.cn For instance, in 2-alkylazetidinium salts, nucleophilic attack often occurs at the C4 position to avoid the steric bulk of the alkyl group. magtech.com.cnresearchgate.net

Azetidinium ions can also undergo intramolecular ring-opening reactions if a suitable nucleophilic group is tethered to the molecule. acs.orgnih.gov This process involves the nucleophilic attack of a pendant group, leading to the formation of a new, often larger, ring system. The outcome of these reactions is highly dependent on the length and nature of the tether connecting the nucleophile to the azetidine ring. acs.org For example, studies have shown that N-substituted azetidines with a pendant amide group can undergo acid-mediated intramolecular decomposition where the amide oxygen acts as the nucleophile to open the azetidine ring. acs.orgnih.gov The favorability of such intramolecular processes is often governed by the stability of the resulting ring, with five- and six-membered rings being the most commonly formed products. magtech.com.cn

Regioselectivity in Ring Opening

Ring Expansion Reactions of the Azetidine Core

Beyond simple ring-opening, the azetidine ring can be induced to undergo ring expansion, providing synthetic routes to larger, valuable nitrogen-containing heterocycles like pyrrolidines. researchgate.netnih.gov One common strategy involves the reaction of an azetidine with a diazo compound in the presence of a metal catalyst, such as copper or rhodium. nih.govacs.org This process generates a carbene that reacts with the azetidine nitrogen to form an ammonium (B1175870) ylide intermediate. This reactive intermediate can then undergo a magtech.com.cnbeilstein-journals.org-Stevens rearrangement, resulting in a one-carbon ring expansion to furnish a pyrrolidine. nih.govacs.org

Another approach to ring expansion involves a [3+1] cycloaddition strategy, where a strained bicyclic methylene (B1212753) aziridine reacts with a rhodium-bound carbene. This triggers a ring-opening/ring-closing cascade that results in the formation of a highly substituted azetidine. nih.gov While this specific example builds an azetidine, the principle of using strained rings to facilitate complex rearrangements is central to ring expansion chemistry. These methods highlight the utility of the strain within the azetidine ring as a driving force for constructing more complex molecular architectures. researchgate.netnih.gov

Electrophilic Aromatic Substitution Reactions on Substituted Azetidines

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com When an azetidine ring is a substituent on an aromatic nucleus, its electronic influence dictates the rate and regioselectivity of the substitution. The reactivity of such a system is heavily dependent on the state of the azetidine nitrogen.

If the nitrogen atom is a free amine (as in deprotonated 3-ethoxyazetidine), its lone pair of electrons can be donated into the aromatic system through resonance, making it an activating group and directing incoming electrophiles to the ortho and para positions. However, in the case of this compound, the nitrogen exists as a protonated ammonium cation. This R-NH₂⁺- group is strongly electron-withdrawing via an inductive effect. Consequently, it deactivates the aromatic ring towards electrophilic attack, making reactions significantly slower than on benzene. wikipedia.org Any substitution that does occur would be directed to the meta position.

A related transformation is the Friedel-Crafts reaction, a cornerstone of EAS. wikipedia.orgnih.gov While direct Friedel-Crafts reactions on an azetidinyl-substituted arene under acidic conditions would be challenging due to ring deactivation, azetidine derivatives can themselves act as electrophiles. For instance, N-protected 3-hydroxyazetidines (azetidinols) can react with aromatic and heteroaromatic compounds in the presence of a Lewis acid catalyst like calcium(II). acs.org In this reaction, the azetidinol (B8437883) generates a stabilized carbocation intermediate on the four-membered ring, which is then attacked by the nucleophilic aromatic ring to form 3,3-diarylazetidines. acs.org The N-Cbz protecting group was found to be crucial for enhancing reactivity by stabilizing this intermediate carbocation. acs.org

Functional Group Transformations and Derivatization Strategies of the Chemical Compound

The structure of this compound offers several sites for chemical modification: the secondary amine, the ethoxy group, and the C-H bonds of the azetidine ring. Derivatization is a key strategy for modifying compounds to enhance their properties for analysis or to build more complex molecules. greyhoundchrom.com

The nitrogen atom in this compound is protonated and thus non-nucleophilic. To perform reactions such as N-alkylation or N-acylation, the free base, 3-ethoxyazetidine, must first be generated by treatment with a suitable base. Once liberated, the secondary amine is a potent nucleophile.

N-Alkylation: The free azetidine can be readily alkylated using various alkylating agents. A straightforward approach involves reaction with alkyl halides. organic-chemistry.org For azetidines lacking electron-withdrawing activating groups, phase-transfer catalysis (PTC) has been shown to be an effective method for N-alkylation, using a base like potassium carbonate to neutralize the acid byproduct. phasetransfercatalysis.com Direct alkylation of strained azetidine precursors like 1-azabicyclo[1.1.0]butane with organometallic reagents in the presence of a copper catalyst also provides access to diversely substituted azetidines. acs.org

N-Acylation: The free azetidine can be acylated with acyl chlorides or acid anhydrides. sigmaaldrich.com This reaction is typically high-yielding and provides stable N-acylazetidine derivatives. The Friedel-Crafts acylation mechanism involves the generation of a highly electrophilic acylium ion, which is then attacked by the nucleophile. sigmaaldrich.com

| Reaction Type | Reagents & Conditions | Product Type | Reference(s) |

| N-Alkylation | 1. Base (e.g., K₂CO₃, Et₃N) 2. Alkyl halide (R-X) (Phase-transfer catalyst optional) | N-Alkyl-3-ethoxyazetidine | phasetransfercatalysis.com |

| N-Acylation | 1. Base (e.g., Et₃N, Pyridine) 2. Acyl chloride (RCOCl) or Anhydride ((RCO)₂O) | N-Acyl-3-ethoxyazetidine | sigmaaldrich.com |

| Ether Cleavage | Strong acid (HBr or HI), heat | 3-Hydroxyazetidine | libretexts.org, masterorganicchemistry.com |

The ethoxy group in 3-ethoxyazetidine is an ether, which is generally a chemically stable functional group. wikipedia.org However, ethers can be cleaved under strongly acidic conditions, typically with hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.commasterorganicchemistry.comopenstax.org Hydrochloric acid is generally not effective. openstax.org

The reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com For a secondary ether like 3-ethoxyazetidine, the subsequent step is a nucleophilic attack by the halide ion (Br⁻ or I⁻) on the carbon atom of the ether. This reaction follows an Sₙ2 mechanism. libretexts.orgmasterorganicchemistry.com The result of this transformation is the cleavage of the ethyl group as ethyl halide and the formation of 3-hydroxyazetidine. This hydroxy derivative is a key intermediate in the synthesis of many other functionalized azetidines. google.comgoogle.com

Functionalization of the azetidine ring at positions other than the nitrogen atom is more complex but achievable. A common strategy for C-H functionalization adjacent to the nitrogen (the C2 position) involves deprotonation with a strong base (lithiation) followed by trapping the resulting organolithium species with an electrophile. nih.govnih.gov This approach typically requires an N-protecting group, such as a Boc or thiopivaloyl group, to direct the lithiation to the C2 position. nih.govnih.gov

Starting from this compound, a multi-step sequence would be necessary:

Neutralization to the free amine.

Protection of the nitrogen (e.g., with Boc₂O).

Directed lithiation at C2 with a strong base (e.g., s-BuLi).

Reaction with a suitable electrophile (e.g., an alkyl halide, carbonyl compound, or disulfide). nih.govnih.gov

This sequence allows for the introduction of a wide variety of substituents at the C2 position, significantly increasing the molecular diversity accessible from the parent compound. nih.gov

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods

A combination of spectroscopic and computational techniques is indispensable for elucidating the complex reaction mechanisms of azetidine derivatives.

Spectroscopic Methods: Standard spectroscopic techniques are routinely used to characterize reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the structure and stereochemistry of azetidine derivatives. For example, the ¹H NMR spectrum of 3-hydroxyazetidine hydrochloride shows characteristic multiplets for the ring protons. google.com 2D-NOESY experiments have been crucial in determining the relative stereochemistry of substituents in newly formed 2,2-disubstituted azetidines. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups. In one study, FT-IR was used to prove the formation of an azetidin-2-one (B1220530) ring by identifying the characteristic carbonyl stretch. jmchemsci.com In more advanced applications, in-situ FT-IR spectroscopy has been employed to monitor the formation and equilibration of configurationally labile lithiated azetidine intermediates in real-time. nih.gov

Computational Methods: Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction pathways that are difficult to study experimentally.

Mechanism and Reactivity Prediction: DFT calculations are used to model transition states, calculate activation energies, and rationalize observed regio- and stereoselectivities. researchgate.net Recent work has used computational models to prescreen substrates for photocatalyzed reactions that form azetidines, successfully predicting which reactant pairs will be effective. mit.edu

Intermediate Stability: Researchers have used DFT to understand the stability and structure of reactive intermediates. For instance, calculations helped rationalize the configurational instability of certain lithiated azetidines by modeling their coordination with lithium ions. nih.gov

Reaction Pathways: Computational studies have been instrumental in mapping out complex reaction cascades, such as the copper(I)-catalyzed rearrangement of O-propargylic oximes, which can lead to the formation of azetidine nitrones through a series of steps including rearrangement and electrocyclization. acs.org

Structural Analysis and Conformational Studies of 3 Ethoxyazetidine Hydrochloride

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for determining the precise molecular structure and connectivity of a compound. For 3-Ethoxyazetidine (B1593062) hydrochloride, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy provides a comprehensive structural profile.

High-resolution NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. While specific experimental spectra for 3-Ethoxyazetidine hydrochloride are not widely published, a detailed prediction of its spectral characteristics can be made based on data from closely related analogs such as 3-methoxyazetidine hydrochloride and general principles of NMR spectroscopy. nih.govoregonstate.educompoundchem.com

In the proton (¹H) NMR spectrum, distinct signals are expected for the protons of the azetidine (B1206935) ring and the ethoxy substituent. The protonated nitrogen in the hydrochloride salt would lead to a broad signal corresponding to the N-H protons. The methine proton at the C3 position (CH-O) would be deshielded by the adjacent oxygen atom. The methylene (B1212753) protons of the azetidine ring (C2 and C4) would likely appear as complex multiplets due to coupling with each other and the C3 proton. The ethoxy group would present as a quartet for the methylene protons (-O-CH₂) and a triplet for the methyl protons (-CH₃).

Carbon-13 (¹³C) NMR would show distinct resonances for each carbon atom. The C3 carbon, bonded to the electronegative oxygen, would appear furthest downfield among the ring carbons. The C2 and C4 carbons would be nearly equivalent, and the two carbons of the ethoxy group would also be readily identifiable.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) |

| -CH₃ (Ethoxy) | ~1.2 | ~15 | Triplet |

| -OCH₂- (Ethoxy) | ~3.6 | ~64 | Quartet |

| C2-H₂, C4-H₂ (Ring) | ~3.8 - 4.2 | ~48-52 | Multiplet |

| C3-H (Ring) | ~4.5 | ~68-72 | Multiplet |

| N-H₂⁺ (Ring) | Broad, variable | - | Singlet (broad) |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures and may vary depending on solvent and experimental conditions. oregonstate.educompoundchem.com

Two-dimensional (2D) NMR techniques would be crucial for unambiguous assignment.

COSY (Correlation Spectroscopy): Would confirm the coupling between the ethoxy methyl and methylene protons, and also reveal the connectivity between the C3 proton and the C2/C4 protons of the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): Would directly correlate each proton signal with its attached carbon atom, confirming the assignments made in the 1D spectra.

Solid-State NMR (ssNMR) could provide insights into the structure in the solid phase, especially in the absence of a single crystal for X-ray diffraction. nih.gov It can reveal information about polymorphism and the local environment of atoms, which may differ from the solution state. For hydrochloride salts, ssNMR can be particularly useful in characterizing the interactions between the chloride anion and the protonated amine. nih.gov

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular ion peak (M⁺) for the free base of 3-ethoxyazetidine (C₅H₁₁NO) would be observed at a mass-to-charge ratio (m/z) of 101.084. nih.gov For the hydrochloride salt, soft ionization techniques would likely show the protonated molecule [M+H]⁺ at m/z 102.092.

Electron ionization (EI) would lead to characteristic fragmentation. Key fragmentation pathways for the 3-ethoxyazetidinium ion would include:

Alpha-cleavage: The bonds adjacent to the nitrogen atom are prone to cleavage. Loss of an ethyl radical from the ethoxy group is also a possible initial fragmentation.

Ring-opening: The strained four-membered ring can undergo cleavage. A common fragmentation for cyclic amines is the loss of ethylene (C₂H₄) after initial ring opening.

Loss of the ethoxy group: Cleavage of the C-O bond could lead to the loss of an ethoxy radical (•OCH₂CH₃) or ethylene oxide, resulting in a fragment corresponding to the azetidin-3-yl cation.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z | Possible Fragment Ion | Description |

| 102 | [C₅H₁₂NO]⁺ | Protonated molecular ion |

| 73 | [C₄H₉N]⁺ | Loss of ethoxy group followed by rearrangement |

| 72 | [C₄H₈N]⁺ | Alpha-cleavage, loss of an ethyl radical |

| 57 | [C₃H₇N]⁺ | Parent azetidine cation |

| 44 | [C₂H₆N]⁺ | Cleavage of the azetidine ring |

Note: This table represents plausible fragmentation pathways for structural confirmation.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

For this compound, the IR spectrum would be dominated by several key features. The most prominent would be a very broad and strong absorption in the 2400-3200 cm⁻¹ region, characteristic of the N-H⁺ stretching vibrations in an amine salt. researchgate.net Standard C-H stretching vibrations for the methylene and methyl groups would appear around 2850-3000 cm⁻¹. The C-O-C stretching of the ether linkage would give rise to a strong, distinct band, typically in the 1050-1150 cm⁻¹ region. C-N stretching vibrations of the azetidine ring would be expected in the 1100-1250 cm⁻¹ range. researchgate.net

Raman spectroscopy, which is sensitive to less polar bonds, would complement the IR data. It would be particularly useful for observing the symmetric vibrations of the carbon skeleton of the azetidine ring. researchgate.net

Interactive Data Table: Expected Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Intensity |

| N-H⁺ Stretch | 2400-3200 | IR | Strong, Broad |

| C-H Stretch (sp³) | 2850-3000 | IR, Raman | Strong |

| C-N Stretch | 1100-1250 | IR, Raman | Medium |

| C-O-C Asymmetric Stretch | 1050-1150 | IR | Strong |

| CH₂ Bend | ~1450 | IR, Raman | Medium |

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly available, analysis of other crystalline azetidine derivatives provides a strong basis for understanding its expected solid-state conformation. nih.gov

Conformational Analysis of the Azetidine Ring System

The conformational landscape of the azetidine ring is a key determinant of its chemical behavior. Unlike planar aromatic rings, the saturated azetidine ring is non-planar and exists in a dynamic equilibrium between different puckered conformations. lumenlearning.comlibretexts.org

The azetidine ring adopts a puckered conformation to alleviate angle and torsional strain. Gas-phase electron diffraction studies of the parent azetidine molecule have determined a dihedral angle (the angle between the C-N-C and C-C-C planes) of approximately 37°. rsc.org This puckering creates two distinct substituent positions on the ring carbons: pseudo-axial and pseudo-equatorial.

For a 3-substituted azetidine like 3-Ethoxyazetidine, the ring can pucker in two ways, placing the ethoxy group in either a pseudo-equatorial or a pseudo-axial orientation. These two puckered conformers can interconvert through a process of ring inversion, which proceeds via a higher-energy, planar transition state.

The equilibrium between the pseudo-axial and pseudo-equatorial conformers is influenced by several factors. Steric hindrance generally favors the placement of a bulky substituent in the less crowded pseudo-equatorial position. However, in the case of the hydrochloride salt, electrostatic interactions can play a significant role. Computational studies on similar systems have shown that attractive or repulsive interactions between a substituent and the charged nitrogen center can influence the ring pucker. researchgate.net For this compound, an electrostatic interaction between the ether oxygen and the protonated nitrogen could potentially influence the conformational preference. The dynamics of this inversion process, including the energy barrier between conformers, could be investigated using variable-temperature NMR studies or computational modeling.

Stereochemical Aspects of the 3-Ethoxy Substitution

The stereochemistry of 3-substituted azetidines is often established during their synthesis. Common synthetic routes to 3-alkoxyazetidines may involve the nucleophilic substitution of a suitable leaving group at the C3 position of an azetidine precursor. The stereochemical outcome of such reactions (retention or inversion of configuration) is dependent on the reaction mechanism (e.g., SN1 or SN2) and the nature of the reactants and conditions employed.

While specific studies on the stereoselective synthesis of 3-ethoxyazetidine were not prevalent in the surveyed literature, general principles of stereoselective synthesis of 3-substituted azetidines can be applied. For instance, the use of chiral starting materials or chiral catalysts can facilitate the preparation of enantiomerically enriched 3-ethoxyazetidine.

The puckered nature of the azetidine ring also gives rise to diastereomeric relationships between substituents. In the case of 3-ethoxyazetidine, the ethoxy group can occupy either a pseudo-axial or a pseudo-equatorial position relative to the average plane of the ring. The preferred orientation is governed by a combination of steric and stereoelectronic effects. Generally, bulky substituents on four-membered rings prefer to adopt a pseudo-equatorial position to minimize steric strain. However, stereoelectronic effects, such as the gauche effect, can also play a significant role and may favor a pseudo-axial conformation in some cases.

Upon formation of the hydrochloride salt, the nitrogen atom becomes protonated and positively charged. This positive charge can influence the stereochemistry and conformation of the ring through electrostatic interactions with the substituent at the C3 position. For polar substituents, like the ethoxy group, an attractive interaction between the nitrogen cation and the oxygen atom of the ethoxy group might stabilize a conformation that brings these groups into closer proximity.

Solvent Effects on Conformation and Structure in Solution

The conformation of this compound in solution is expected to be sensitive to the nature of the solvent. Solvents can influence the conformational equilibrium by solvating different parts of the molecule to varying extents. The key interactions to consider are those involving the charged azetidinium ring and the polar ethoxy group.

In polar protic solvents, such as water or methanol, the solvent molecules can form hydrogen bonds with the N-H proton of the azetidinium cation and the oxygen atom of the ethoxy group. This strong solvation can stabilize conformations where these groups are exposed to the solvent.

In polar aprotic solvents, like dimethyl sulfoxide (DMSO) or acetonitrile, the solvent can interact with the azetidinium cation through dipole-ion interactions. The extent of solvation will depend on the solvent's dielectric constant and its ability to stabilize charged species.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution. The coupling constants between protons on the azetidine ring are particularly sensitive to the dihedral angles between them, which in turn depend on the ring's pucker and the orientation of the substituent. By measuring these coupling constants in different deuterated solvents, it is possible to infer changes in the conformational equilibrium.

Table 1: Expected Influence of Solvent Properties on the Conformation of this compound

| Solvent Property | Expected Influence on Conformation |

|---|---|

| Polarity (Dielectric Constant) | High polarity stabilizes charged species, potentially favoring more extended conformations where the positive charge on the nitrogen is well-solvated. |

| Hydrogen Bond Donating Ability | Solvents that are good hydrogen bond donors will strongly solvate the chloride anion and the oxygen of the ethoxy group. |

| Hydrogen Bond Accepting Ability | Solvents that are good hydrogen bond acceptors will strongly solvate the N-H proton of the azetidinium ring. |

It is important to note that the actual conformational preference in any given solvent will be a result of a complex interplay of these and other factors, including steric effects and temperature. Detailed computational studies could provide further insights into the energy landscape of this compound and predict the most stable conformers in different solvent environments.

Applications of 3 Ethoxyazetidine Hydrochloride in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecules

The inherent ring strain and the presence of multiple functional groups make 3-ethoxyazetidine (B1593062) hydrochloride an attractive starting material for the synthesis of more elaborate molecules. The azetidine (B1206935) ring can be retained as a core structural motif or can serve as a reactive intermediate that undergoes ring-opening or rearrangement reactions to afford diverse molecular frameworks.

3-Ethoxyazetidine hydrochloride serves as a precursor for the synthesis of a variety of novel heterocyclic systems. The secondary amine within the azetidine ring provides a nucleophilic center that can readily participate in reactions to form larger, more complex heterocyclic structures. For instance, N-acylated or N-sulfonylated derivatives of 3-ethoxyazetidine can be prepared and subsequently used in cycloaddition reactions or transition metal-catalyzed cross-coupling reactions to generate fused or spirocyclic heterocyclic systems.

While direct examples detailing the use of this compound are not extensively documented in publicly available literature, the principles of its application can be inferred from studies using similar azetidine derivatives. For example, a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane (B1205548) rings has been described. mdpi.com In this work, (N-Boc-azetidin-3-ylidene)acetate was reacted with various NH-heterocycles via an aza-Michael addition to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.com Although this example uses a different azetidine derivative, the underlying reactivity of the azetidine nitrogen is analogous to what would be expected from this compound after appropriate functionalization.

Furthermore, domino, "click," and retro-Diels-Alder reactions have been employed to construct complex heterocyclic compounds, showcasing the versatility of heterocyclic building blocks in modern organic synthesis. nih.govresearchgate.net The application of such methodologies to derivatives of this compound could foreseeably lead to the generation of novel and diverse heterocyclic scaffolds.

The construction of polycyclic and spirocyclic frameworks is a significant area of research in organic synthesis, as these motifs are prevalent in many natural products and pharmaceutically active compounds. The unique three-dimensional structure of azetidines makes them attractive building blocks for the synthesis of such complex architectures.

The synthesis of spirocyclic azetidines has been achieved through various synthetic strategies. While direct examples employing this compound are not readily found, methods developed for other azetidine derivatives can be considered applicable. For instance, the synthesis of multifunctional spirocycles has been accomplished from common cyclic carboxylic acids, involving the formation of azetidinones followed by reduction to azetidines. The resulting spirocyclic amino acids have been incorporated into the structure of bioactive molecules.

Another approach involves the visible-light-induced intramolecular [2+2] cycloaddition of methylenecyclopropanes to construct polysubstituted spiro[2.3] or [3.3] cyclic frameworks fused with a tosylated pyrrolidine. The development of similar photochemical methods for azetidine-containing systems could provide access to novel spirocyclic structures derived from this compound.

The incorporation of unique structural motifs is a hallmark of natural product total synthesis. Azetidine-containing natural products, while not as common as those with five- or six-membered rings, present interesting synthetic challenges and possess notable biological activities.

While specific examples of the integration of this compound into the total synthesis of natural products are not prominently reported in the literature, the general importance of azetidine derivatives as building blocks is recognized. The total synthesis of complex natural products often relies on the strategic use of functionalized building blocks to construct the target molecule efficiently. nih.govnih.govpurdue.eduorganicchemistrydata.orgmdpi.com The presence of both a nucleophilic nitrogen and an ether linkage in this compound offers multiple points for synthetic elaboration, making it a potentially valuable, though currently underutilized, synthon in the total synthesis of azetidine-containing natural products.

Role in Scaffold Design for Bioactive Compounds

The development of novel molecular scaffolds is a cornerstone of medicinal chemistry and drug discovery. The azetidine ring is considered a "bioisostere" of other cyclic and acyclic motifs and its incorporation into a molecule can significantly impact its physicochemical properties and biological activity. This compound, with its ethoxy substituent, offers a handle for further functionalization and can influence properties such as solubility and lipophilicity. mdpi.com

The use of azetidine-based scaffolds for the development of CNS-focused lead-like libraries has been explored. The synthesis and diversification of a densely functionalized azetidine ring system have provided access to a wide variety of fused, bridged, and spirocyclic ring systems with favorable physicochemical and pharmacokinetic properties.

The coumarin (B35378) scaffold, for example, is a privileged structure in medicinal chemistry, and its functionalization has led to the development of a wide range of bioactive compounds. nih.gov Similarly, the strategic incorporation of the 3-ethoxyazetidine motif into various molecular frameworks could lead to the discovery of novel bioactive compounds with unique structure-activity relationships.

Utilization in Peptidomimetics and Amino Acid Surrogates

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability and oral bioavailability. uno.edu The incorporation of constrained or unnatural amino acids is a common strategy in the design of peptidomimetics. The rigid framework of the azetidine ring makes it an attractive scaffold for the synthesis of amino acid surrogates.

While direct reports on the use of this compound in peptidomimetics are scarce, the general concept of using azetidine derivatives as proline analogues or other constrained amino acid mimics is established. The synthesis of novel chiral heterocyclic compounds for peptidomimetics has been an active area of research. mdpi.com The ethoxy group of this compound could be envisioned to mimic the side chain of certain amino acids or to introduce specific steric and electronic properties into a peptide backbone. The development of synthetic methods to incorporate this building block into peptide chains could open up new avenues for the design of novel peptidomimetics. nih.gov

Catalytic Applications and Ligand Design

While there are no specific reports on the use of this compound in ligand design, research on other functionalized azetidines has demonstrated their potential in catalysis. For example, novel lanthanide (III) complexes derived from an imidazole–biphenyl–carboxylate ligand have been synthesized and their luminescence properties investigated, highlighting the utility of heterocyclic ligands in the development of functional materials. Furthermore, palladium complexes containing indolyl-NNN-type ligands have shown catalytic activity in Suzuki coupling reactions. The synthesis and characterization of ligands derived from this compound could lead to the discovery of new catalysts with unique reactivity and selectivity profiles for a range of organic transformations.

Development of Chiral Azetidine-Derived Ligands

The synthesis of enantiomerically pure chiral ligands is a cornerstone of modern asymmetric catalysis. chiralpedia.com this compound can be a starting point for the synthesis of various chiral azetidine-derived ligands. The general strategy involves the conversion of the ethoxy group or the azetidine ring itself into more complex functionalities, often incorporating other chiral auxiliaries or catalytically active groups.

One common approach is the transformation of the 3-ethoxyazetidine to a 3-oxoazetidine derivative, which can then undergo a variety of stereoselective reactions to introduce chirality. For instance, N-protected 3-oxoazetidines can be subjected to asymmetric reduction or can serve as electrophiles in reactions with chiral nucleophiles to generate chiral 3-hydroxyazetidines. These chiral alcohols can then be further elaborated into more complex ligand architectures. researchgate.net

Another strategy involves the synthesis of C2-symmetric 2,4-disubstituted azetidines. researchgate.net While not directly starting from this compound in all documented cases, the principles can be applied. These syntheses often involve multi-step sequences that build the azetidine ring with defined stereochemistry at the C2 and C4 positions. The resulting chiral diamines or amino alcohols are powerful ligands for a range of metal-catalyzed reactions. researchgate.netnih.gov The rigid and concave nature of the cis-azetidine scaffold can create a well-defined chiral pocket around a metal center, leading to high levels of stereocontrol. nih.gov

The development of these ligands is crucial as they can be tailored for specific catalytic transformations by modifying the substituents on the azetidine ring, thereby influencing the steric and electronic properties of the resulting metal complex.

Applications in Asymmetric Catalysis

Chiral ligands derived from the azetidine framework have demonstrated significant potential in a variety of asymmetric catalytic reactions, leading to the synthesis of enantiomerically enriched products. rsc.org

Henry Reaction: The asymmetric Henry (nitroaldol) reaction is a fundamental carbon-carbon bond-forming reaction that produces valuable β-nitro alcohols, which are precursors to β-amino alcohols and other important compounds. mdpi.com Copper(II) complexes of chiral azetidine-derived ligands have been shown to be effective catalysts for this transformation. nih.govmdpi.com For example, single enantiomer 2,4-cis-disubstituted amino azetidines have been used as ligands for copper-catalyzed Henry reactions of aldehydes with nitromethane, achieving high enantiomeric excesses, particularly with alkyl aldehydes. nih.gov The bifunctional nature of some of these ligands, possessing both a Lewis basic site to coordinate the metal and a Brønsted acidic site to activate the nucleophile, is thought to contribute to their high catalytic activity and stereoselectivity. nih.govacs.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful cross-coupling reaction for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. nih.gov The development of chiral ligands that can induce asymmetry in this reaction is an active area of research. Chiral phosphine (B1218219) ligands are commonly employed, and the incorporation of an azetidine moiety into the ligand structure can provide a rigid scaffold that enhances enantioselectivity. nih.govchemrxiv.org While specific examples detailing the direct use of ligands from this compound are not extensively documented, the principles of using chiral azetidine-containing phosphines in asymmetric Suzuki-Miyaura couplings are well-established. chemrxiv.org The design of these ligands often focuses on creating a chiral environment close to the palladium center to control the stereochemical outcome of the reductive elimination step. nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another important transformation in organic synthesis. wikipedia.orglibretexts.org The development of asymmetric variants of this reaction is of significant interest. Palladium complexes bearing chiral ligands are typically employed. wikipedia.orglibretexts.org Pyridylazetidine-based palladium(II) complexes have been investigated as catalysts for Sonogashira coupling reactions, demonstrating efficiency under mild, phosphine-free conditions. nih.gov The development of chiral versions of these ligands, potentially derivable from precursors like this compound, could lead to effective catalysts for asymmetric Sonogashira couplings.

Michael Addition: The asymmetric Michael addition is a key reaction for the enantioselective formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. rsc.orgnih.gov Chiral organocatalysts, including those derived from azetidines, have been successfully employed in these reactions. rsc.orgnih.govmdpi.com These catalysts often operate through the formation of a chiral enamine or iminium ion intermediate. The rigid conformation of the azetidine ring can effectively shield one face of the intermediate, directing the approach of the reaction partner and leading to high enantioselectivity.

Diethylzinc (B1219324) Addition: The enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes is a classic method for the synthesis of chiral secondary alcohols. wikipedia.orgrsc.org Chiral amino alcohols are highly effective ligands for this transformation. rsc.orglookchem.com Azetidine-derived amino alcohols have been successfully used as ligands in the asymmetric addition of diethylzinc to aldehydes, affording the corresponding chiral alcohols with high yields and enantioselectivities. researchgate.netwikipedia.org The catalytic cycle is believed to involve the formation of a chiral zinc-alkoxide complex that coordinates the aldehyde and directs the delivery of the ethyl group to one of the enantiotopic faces of the carbonyl.

Table 1: Asymmetric Reactions Catalyzed by Chiral Azetidine-Derived Ligands

| Reaction | Catalyst/Ligand Type | Typical Substrates | Typical Products | Reference(s) |

|---|---|---|---|---|

| Henry Reaction | Copper(II) complexes with 2,4-cis-disubstituted amino azetidines | Aldehydes, Nitromethane | β-Nitro alcohols | nih.govmdpi.com |

| Diethylzinc Addition | Chiral azetidine-derived amino alcohols | Aldehydes, Diethylzinc | Chiral secondary alcohols | researchgate.netwikipedia.org |

| Suzuki-Miyaura Coupling | Palladium complexes with chiral azetidine-phosphine ligands | Aryl halides, Arylboronic acids | Chiral biaryls | nih.govchemrxiv.org |

| Sonogashira Coupling | Palladium complexes with pyridylazetidine-based ligands | Aryl halides, Terminal alkynes | Arylalkynes | nih.gov |

| Michael Addition | Chiral azetidine-derived organocatalysts | α,β-Unsaturated carbonyls, Nucleophiles | Chiral adducts | rsc.orgnih.gov |

Applications in Polymer Chemistry and Material Science

The strained four-membered ring of azetidine and its derivatives, including this compound, makes them suitable monomers for ring-opening polymerization (ROP). researchgate.netrsc.orgacs.org This process can lead to the formation of linear or branched polyamines, specifically poly(trimethylenimine)s, which have a range of potential applications in material science. researchgate.netrsc.orgacs.orgnsf.govresearchgate.net

The polymerization of azetidines can be initiated by cationic or anionic methods. researchgate.netrsc.org Cationic ring-opening polymerization (CROP) is a common method for polymerizing azetidines, often initiated by acids. researchgate.netacs.org The resulting polymers can have a hyperbranched structure due to chain transfer reactions. The properties of the final polymer, such as its architecture and functionality, can be controlled by the choice of initiator, monomer substituents, and reaction conditions.

Azetidine-based polymers are of interest for various material science applications. For example, amine-rich polymers are effective materials for carbon dioxide capture due to the reversible reaction of CO2 with the amine groups. acs.org Poly(propylenimine) (PPI), synthesized from the CROP of azetidine, has been investigated for its use in composite adsorbents for CO2 capture when impregnated into mesoporous silica. acs.org

Furthermore, the functionalization of the azetidine ring prior to or after polymerization allows for the synthesis of polymers with tailored properties. For instance, the incorporation of specific functional groups can lead to materials with applications in drug delivery, gene transfection, and as coatings with antibacterial or antimicrobial properties. The ability to control the polymer architecture, from linear to branched, also opens up possibilities for creating materials with diverse physical and chemical characteristics.

Theoretical and Computational Investigations of 3 Ethoxyazetidine Hydrochloride

Quantum Chemical Studies of Electronic Structure

Quantum chemical studies are fundamental to understanding the behavior of a molecule at the atomic and electronic levels. These methods model the molecule's electron distribution, which governs its geometry, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to predict the properties of molecules. nih.gov One of its primary applications is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

For 3-Ethoxyazetidine (B1593062) hydrochloride, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d) or higher, would be used to compute the optimal bond lengths, bond angles, and dihedral angles. sci-hub.se The resulting optimized geometry represents the most probable structure of the molecule in the gas phase and serves as the foundation for all subsequent computational analyses. The accuracy of these calculations is generally high, with predicted bond lengths often agreeing with experimental data within 0.05 Å and angles within 1.5°. nih.gov

Table 1: Illustrative Data from Geometry Optimization for 3-Ethoxyazetidine Cation (Note: The following values are for illustrative purposes to show the type of data generated. Specific computational studies on 3-Ethoxyazetidine hydrochloride are not publicly available.)

| Parameter | Calculated Value |

|---|---|

| C-N Bond Length (Å) | Value |

| C-O Bond Length (Å) | Value |

| C-C-N Bond Angle (°) | Value |

| Total Energy (Hartree) | Value |

| Dipole Moment (Debye) | Value |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. mdpi.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mdpi.comresearchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, with higher HOMO energies indicating a greater tendency to donate electrons. youtube.com Conversely, the LUMO energy relates to the electron affinity and electrophilicity, with lower LUMO energies suggesting a greater ability to accept electrons. nih.gov The difference in energy between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of molecular stability and reactivity. youtube.comnih.gov A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. youtube.comnih.gov

For this compound, FMO analysis would reveal the distribution and energies of these key orbitals, identifying the likely sites for nucleophilic and electrophilic attack.

Table 2: Illustrative Frontier Orbital Energies for 3-Ethoxyazetidine Cation (Note: The following values are for illustrative purposes. Specific computational studies on this compound are not publicly available.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (Egap) | Value |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. ekb.eg It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactivity towards charged species. ekb.egnih.gov

The MEP map uses a color scale to indicate different regions of electrostatic potential. Typically, red indicates regions of most negative potential (electron-rich), which are favorable sites for electrophilic attack. Blue indicates regions of most positive potential (electron-poor), which are susceptible to nucleophilic attack. ekb.eg Green and yellow represent areas with intermediate potential. ekb.eg For the 3-Ethoxyazetidine cation, an MEP map would likely show negative potential around the oxygen atom of the ethoxy group and positive potential concentrated around the ammonium (B1175870) proton, highlighting these areas as key sites for intermolecular interactions.

Prediction of Chemical Reactivity Descriptors

Based on the electronic properties derived from quantum chemical calculations, several descriptors of chemical reactivity can be calculated. These global reactivity descriptors provide quantitative measures of a molecule's stability and reaction tendencies.

Calculation of Ionization Energy and Electron Affinity

Ionization Energy (IE) and Electron Affinity (EA) are fundamental properties that quantify the energy required to remove an electron and the energy released when an electron is added to a molecule, respectively. nih.govwikipedia.org

Ionization Energy (IE): The minimum energy required to remove an electron from a gaseous atom or molecule. Within the framework of DFT and Koopmans' theorem, IE can be approximated by the negative of the HOMO energy (IE ≈ -EHOMO). researchgate.net

Electron Affinity (EA): The energy change that occurs when an electron is added to a gaseous atom or molecule. wikipedia.org It can be approximated by the negative of the LUMO energy (EA ≈ -ELUMO). researchgate.net

These values are crucial for understanding the redox properties of this compound and its behavior in charge-transfer reactions.

Table 3: Illustrative Calculated Reactivity Descriptors for 3-Ethoxyazetidine Cation (Note: The following values are for illustrative purposes and are derived from theoretical relationships. Specific computational studies on this compound are not publicly available.)

| Reactivity Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Energy (IE) | -EHOMO | Value |

| Electron Affinity (EA) | -ELUMO | Value |

Determination of Hardness and Electrophilicity Indices

From the calculated IE and EA, further reactivity descriptors such as chemical hardness (η) and the global electrophilicity index (ω) can be determined.

Chemical Hardness (η): This descriptor measures a molecule's resistance to a change in its electron distribution or charge transfer. mdpi.comresearchgate.net A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. It is calculated as: η = (IE - EA) / 2 sci-hub.se

Electrophilicity Index (ω): This index quantifies the energy stabilization of a system when it accepts an additional electronic charge from the environment, essentially measuring its "electron-loving" nature. mdpi.comresearchgate.net It is calculated using the chemical potential (μ ≈ - (IE + EA) / 2) and hardness: ω = μ² / (2η)

These indices provide a comprehensive picture of the chemical reactivity of this compound, allowing for comparisons with other molecules and predictions of its behavior in chemical reactions.

Table 4: Illustrative Hardness and Electrophilicity Data for 3-Ethoxyazetidine Cation (Note: The following values are for illustrative purposes. Specific computational studies on this compound are not publicly available.)

| Reactivity Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Value |

| Electrophilicity Index (ω) | μ² / (2η) | Value |

Analysis of Condensed Fukui Functions for Site Selectivity

To predict the reactive sites of this compound, an analysis of condensed Fukui functions can be employed. The Fukui function, ƒ(r), is a central concept in Density Functional Theory (DFT) that indicates the change in electron density at a specific point in a molecule with respect to a change in the total number of electrons. In simpler terms, it helps to identify the most electrophilic and nucleophilic sites within a molecule.

For practical applications, the Fukui function is often condensed to atomic centers, yielding condensed Fukui functions (ƒk). These values allow for a quantitative assessment of the reactivity of each atom in the molecule. There are three main types of condensed Fukui functions:

ƒk+ for nucleophilic attack: This function measures the reactivity of a site towards an incoming nucleophile (electron donor). A higher value of ƒk+ indicates a greater susceptibility to nucleophilic attack.

ƒk- for electrophilic attack: This function measures the reactivity of a site towards an incoming electrophile (electron acceptor). A higher value of ƒk- suggests a site that is more likely to be attacked by an electrophile.

ƒk0 for radical attack: This function is the average of ƒk+ and ƒk- and is used to predict sites susceptible to radical attack.

The calculation of these indices involves performing single-point energy calculations on the neutral, cationic (N-1 electrons), and anionic (N+1 electrons) forms of the molecule at the geometry of the neutral species. The electron populations of each atom in these three states are then used to determine the condensed Fukui functions.

For this compound, we would expect the nitrogen atom, even when protonated, and the oxygen atom of the ethoxy group to be potential sites for electrophilic attack due to the presence of lone pairs. Conversely, the carbon atoms of the azetidine (B1206935) ring, particularly those adjacent to the heteroatoms, are likely to be susceptible to nucleophilic attack. The hydrochloride counter-ion is expected to influence the electronic distribution and, consequently, the reactivity of the azetidine ring.

Below is a hypothetical data table illustrating the condensed Fukui functions for the key atoms of this compound. Such a table would be generated from quantum chemical calculations.

Table 1: Hypothetical Condensed Fukui Function Analysis for this compound This table is for illustrative purposes and the values are not derived from actual quantum chemical calculations.

| Atom | ƒk+ (Nucleophilic Attack) | ƒk- (Electrophilic Attack) | ƒk0 (Radical Attack) | Predicted Reactivity |

|---|---|---|---|---|

| N1 | 0.08 | 0.25 | 0.165 | Prone to electrophilic attack (deprotonation) |

| C2 | 0.15 | 0.05 | 0.10 | Susceptible to nucleophilic attack |

| C3 | 0.20 | 0.03 | 0.115 | Most susceptible to nucleophilic attack |

| C4 | 0.15 | 0.05 | 0.10 | Susceptible to nucleophilic attack |

| O | 0.05 | 0.30 | 0.175 | Prone to electrophilic attack |

Computational Studies of Solvation Effects (e.g., Polarizable Continuum Model (PCM))

The behavior of a molecule in solution can be significantly different from its behavior in the gas phase. Solvation effects can influence conformational preferences, reactivity, and spectroscopic properties. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model in computational chemistry to account for these effects.

In the PCM framework, the solvent is treated as a continuous, polarizable dielectric medium rather than as individual solvent molecules. The solute molecule is placed in a cavity within this dielectric continuum. The solute's charge distribution polarizes the surrounding medium, which in turn creates a reaction field that interacts with the solute. This mutual polarization is calculated self-consistently, providing a more accurate description of the molecule's electronic structure in solution.

The free energy of solvation in the PCM model is typically decomposed into several components:

Electrostatic contribution (Ges): This is the energy change due to the electrostatic interactions between the solute and the solvent.

Cavitation energy (Gcav): This is the energy required to create the solute cavity within the solvent.

Dispersion-repulsion energy (Gdr): This component accounts for the van der Waals interactions between the solute and the solvent.

For this compound, a polar and charged species, solvation effects are expected to be substantial, particularly in polar solvents like water. A PCM calculation would provide insights into its solubility and stability in different solvent environments. The model can also be used to study the influence of the solvent on the equilibrium between different conformers of the azetidine ring.

The following table provides illustrative data on the calculated free energy of solvation for this compound in various solvents using the PCM model.

Table 2: Illustrative Solvation Free Energies of this compound using PCM This table is for illustrative purposes and the values are not derived from actual quantum chemical calculations.

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

|---|---|---|

| Water | 78.39 | -75.2 |

| Methanol | 32.63 | -68.5 |

| Acetonitrile | 36.64 | -65.1 |

| Chloroform | 4.81 | -40.8 |

| Toluene | 2.38 | -25.3 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry offers powerful methods for predicting various spectroscopic parameters, which can be invaluable for structure elucidation and characterization.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. The prediction of NMR chemical shifts through computational methods, such as those based on DFT, has become a routine tool. The most common approach involves calculating the nuclear magnetic shielding tensors for each nucleus in the molecule. These shielding tensors are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, computational prediction of ¹H and ¹³C NMR chemical shifts would help in assigning the signals in an experimental spectrum. The calculations would need to take into account the stereochemistry of the molecule and the influence of the ethoxy group and the hydrochloride counter-ion on the electronic environment of the different nuclei. Recent advances in machine learning, often trained on large experimental datasets, have also shown remarkable accuracy in predicting NMR chemical shifts.

The table below presents a hypothetical comparison of predicted and experimental NMR chemical shifts for this compound.

Table 3: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound This table is for illustrative purposes and the values are not derived from actual quantum chemical or experimental data.

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C2/C4 | 52.1 | 51.8 | 3.95 | 3.92 |

| C3 | 68.4 | 68.1 | 4.60 | 4.57 |

| -OCH₂- | 65.2 | 64.9 | 3.55 | 3.51 |

| -CH₃ | 15.3 | 15.1 | 1.20 | 1.18 |

Vibrational Frequencies: Infrared (IR) spectroscopy, which measures the vibrational frequencies of a molecule, is another key analytical technique. Computational methods can calculate these vibrational frequencies, which correspond to the various stretching, bending, and torsional modes of the molecule. These calculations are typically performed at the same level of theory used for geometry optimization. The predicted frequencies are often scaled by an empirical factor to better match experimental data. For this compound, the calculated IR spectrum would show characteristic peaks for the N-H, C-H, C-O, and C-N bonds, as well as the skeletal vibrations of the azetidine ring.

Computational Design of Novel Reactions and Catalysts for Azetidine Chemistry

Computational chemistry is not only a tool for analyzing existing molecules but also a powerful engine for the design of new synthetic methodologies. In the context of azetidine chemistry, computational approaches can be used to:

Elucidate Reaction Mechanisms: By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, providing a detailed understanding of the reaction mechanism. This knowledge is crucial for optimizing reaction conditions and improving yields and selectivities. For